molecular formula C15H14ClN3O3 B5709419 N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide

N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide

Cat. No. B5709419
M. Wt: 319.74 g/mol
InChI Key: XOSGMKIRBSZCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide, also known as C16, is a chemical compound that has gained attention due to its potential applications in scientific research. It belongs to the class of hydrazide compounds and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide is not fully understood. However, it has been suggested that N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide may exert its effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It may also act by inhibiting the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have antioxidant activity by scavenging free radicals and increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. Additionally, N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.

Advantages and Limitations for Lab Experiments

N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has been shown to have low toxicity and is well-tolerated by animals. However, there are also limitations to using N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide in lab experiments. Its mechanism of action is not fully understood, and there is still much to learn about its effects on various signaling pathways and enzymes. Additionally, more research is needed to determine the optimal dosage and administration route for N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide.

Future Directions

There are several future directions for research on N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide. One direction is to further investigate its mechanism of action and its effects on various signaling pathways and enzymes. Another direction is to study its potential applications in treating other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration route for N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide. Overall, N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide shows great potential for use in scientific research and has many avenues for future exploration.

Synthesis Methods

N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide can be synthesized using various methods, including the reaction of 2-chloro-4-methylphenol with ethyl 2-chloroacetate to form 2-(4-chloro-2-methylphenoxy)acetic acid ethyl ester. The ester is then reacted with hydrazine hydrate to form the hydrazide compound. Another method involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with nicotinic acid hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide.

Scientific Research Applications

N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic activities. It has also been shown to have potential anticancer and antitumor effects. N'-[2-(4-chloro-2-methylphenoxy)acetyl]nicotinohydrazide has been tested on various cell lines and animal models, and it has shown promising results.

properties

IUPAC Name

N'-[2-(4-chloro-2-methylphenoxy)acetyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3/c1-10-7-12(16)4-5-13(10)22-9-14(20)18-19-15(21)11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSGMKIRBSZCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[2-(4-chloro-2-methylphenoxy)acetyl]pyridine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.